Cas no 1044507-44-9 (3-(4-(Trifluoromethoxy)phenyl)oxetane)

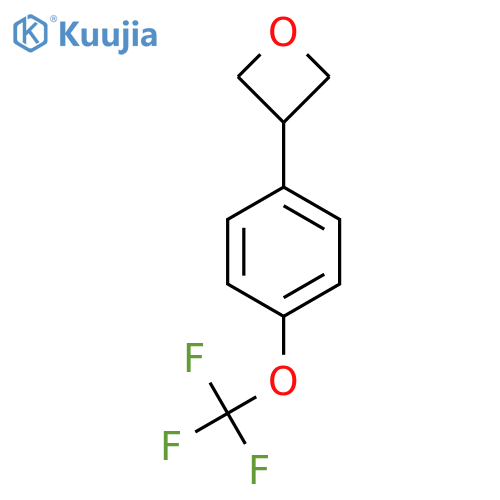

1044507-44-9 structure

商品名:3-(4-(Trifluoromethoxy)phenyl)oxetane

CAS番号:1044507-44-9

MF:C10H9F3O2

メガワット:218.172473669052

CID:4918128

3-(4-(Trifluoromethoxy)phenyl)oxetane 化学的及び物理的性質

名前と識別子

-

- 3-(4-(TRIFLUOROMETHOXY)PHENYL)OXETANE

- 3-[4-(trifluoromethoxy)phenyl]oxetane

- 3-(4-(Trifluoromethoxy)phenyl)oxetane

-

- インチ: 1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2

- InChIKey: MOGRVUUMZAIJRE-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1)C1COC1)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 205

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 18.5

3-(4-(Trifluoromethoxy)phenyl)oxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM285610-1g |

3-(4-(Trifluoromethoxy)phenyl)oxetane |

1044507-44-9 | 95+% | 1g |

$669 | 2021-06-09 | |

| Alichem | A019124035-1g |

3-(4-(Trifluoromethoxy)phenyl)oxetane |

1044507-44-9 | 97% | 1g |

$754.00 | 2023-09-04 | |

| Chemenu | CM285610-1g |

3-(4-(Trifluoromethoxy)phenyl)oxetane |

1044507-44-9 | 95%+ | 1g |

$859 | 2023-11-26 |

3-(4-(Trifluoromethoxy)phenyl)oxetane 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1044507-44-9 (3-(4-(Trifluoromethoxy)phenyl)oxetane) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量